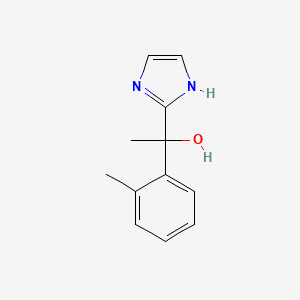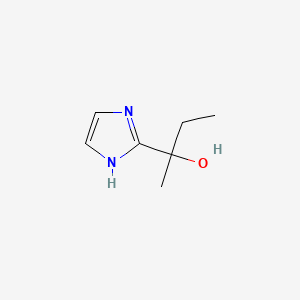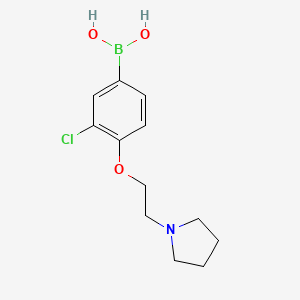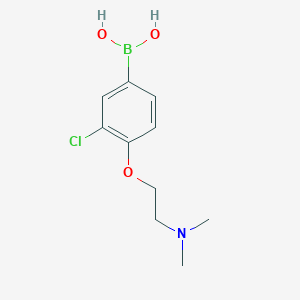![molecular formula C12H19N3O3 B1446262 tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate CAS No. 1445951-64-3](/img/structure/B1446262.png)
tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
Descripción general
Descripción
Tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate (TBH-THP) is a chemical compound that has been studied for its potential applications in the field of drug discovery and development. TBH-THP is a structural analog of the natural product, pyrazole, and has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. TBH-THP has also been studied for its ability to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and protein kinases. The compound has also been studied in the context of drug delivery, as it is able to form nanoparticles with a variety of drugs, including antibiotics and cancer drugs.
Aplicaciones Científicas De Investigación
Antioxidant Properties and Food Preservation
This compound exhibits antioxidant properties, which can be leveraged in food preservation to prevent oxidation and spoilage. By inhibiting the oxidation of fats and oils, it can extend the shelf life of food products and maintain their quality over time .
Pharmaceutical Research
In pharmaceuticals, the compound’s structure is conducive to modification, making it a valuable scaffold for drug development. Its potential to act as a precursor for pharmacologically active molecules means it could be used in creating new medications for various diseases .
Chemical Synthesis
The tert-butyl group in the compound provides steric hindrance, which can be advantageous in selective chemical reactions. This makes it a useful reagent in organic synthesis, particularly in reactions where selectivity is crucial .
Material Science
Due to its robust structure, this compound could be used in the development of new materials, such as polymers with specific properties like increased durability or thermal stability .
Biological Studies
The compound’s ability to be metabolized by liver microsomes suggests it could be used in studies related to metabolism and liver function, providing insights into how various substances are processed in the body .
Anticancer Research
Given its modulating effects on chemical carcinogenesis, there is potential for this compound to be used in anticancer research. Understanding its interactions and effects on cancer cells could lead to the development of new cancer therapies .
Environmental Science
The compound’s stability and reactivity make it a candidate for environmental studies, particularly in the degradation of pollutants or in the synthesis of environmentally friendly chemicals .
Cosmetic Industry
As an antioxidant, it could also find applications in the cosmetic industry, helping to prevent the oxidation of ingredients in cosmetic formulations, thereby improving their stability and shelf life .
Propiedades
IUPAC Name |
tert-butyl 3-oxo-1,2,4,5,6,8-hexahydropyrazolo[3,4-c]azepine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-4-5-8-9(7-15)13-14-10(8)16/h4-7H2,1-3H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSKAYBWLLDOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446181.png)
![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1446182.png)


![1,11-Dioxa[11]paracyclophane](/img/structure/B1446189.png)
![3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1446190.png)




![5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1446196.png)
![1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1446197.png)

![Tert-butyl 4-[3-(naphthalen-2-yl)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B1446199.png)